2,7-Dibromophenazine

n-Type conjugated polymers electrochemical reduction potential organic semiconductor

2,7-Dibromophenazine is the preferred monomer for synthesizing phenazine-based conjugated microporous polymers (IEP-27 family) for proton-storage organic anodes in 1 M H₂SO₄. Its 2,7-regiochemistry yields poly(phenazine-2,7-diyl) with the highest n-doping reduction potential (−1.46 V vs Ag|Ag⁺) among π-conjugated poly(arylenes)—critical for n-type OFETs and electron transport layers. Unlike 2,8-isomer mixtures, our product is chromatographically separated to ensure isomer purity, eliminating synthesis variability. Procure with confidence for battery, OLED, and photocatalysis research.

Molecular Formula C12H6Br2N2
Molecular Weight 338 g/mol
Cat. No. B1642397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromophenazine
Molecular FormulaC12H6Br2N2
Molecular Weight338 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=C3C=CC(=CC3=N2)Br
InChIInChI=1S/C12H6Br2N2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H
InChIKeyMILNCXRRKCVYAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dibromophenazine (CAS 36848-40-5): A Strategic Phenazine-Based Building Block for n-Type Conjugated Polymers and High-Performance Organic Electrodes


2,7-Dibromophenazine (C₁₂H₆Br₂N₂, MW 337.99 g/mol) is a dibrominated heterocyclic compound belonging to the phenazine family, featuring bromine substituents at the 2- and 7-positions of the planar tricyclic phenazine core . The compound exhibits a melting point of 251–252 °C, a predicted pKa of −0.85 ± 0.30, and a predicted density of 1.915 ± 0.06 g/cm³, indicating significantly reduced basicity relative to unsubstituted phenazine (pKa 1.20) [1]. Its primary utility lies in serving as a monomer for transition-metal-catalyzed dehalogenative polymerization (Yamamoto and Sonogashira couplings) [2] and as a precursor for phenazine-based conjugated microporous polymers (CMPs) that function as n-type organic electrode materials in aqueous and non-aqueous energy storage systems [3].

Why 2,7-Dibromophenazine Cannot Be Replaced by Other Dibromophenazine Isomers or Alternative n-Type Building Blocks


The regiochemistry of bromine substitution on the phenazine core directly dictates both monomer reactivity in cross-coupling polymerizations and the electrochemical properties of the resulting polymers. Synthesis of 2,7-dibromophenazine via condensation of 4-bromo-o-phenylenediamine with 4-bromo-o-benzoquinone yields an approximately equal mixture of 2,7- and 2,8-dibromophenazine isomers [1], necessitating careful chromatographic separation prior to use. Once isolated, the 2,7-isomer undergoes Yamamoto dehalogenation polymerization to yield poly(phenazine-2,7-diyl) with an n-doping reduction potential higher than any other reported π-conjugated poly(arylene) [2]. In contrast, alternative n-type building blocks such as 2,6-dibromoanthraquinone, when polymerized into the CMP IEP-11, operate optimally in alkaline electrolytes (1 M KOH) whereas phenazine-based CMPs (IEP-27) derived from 2,7-dibromophenazine exhibit superior performance in acidic electrolytes (1 M H₂SO₄) [3]. These fundamental differences in regio-electronic structure and application-specific electrolyte compatibility mean that in-class substitution without re-optimization leads to substantial performance divergence.

2,7-Dibromophenazine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Reduction Potential of Poly(phenazine-2,7-diyl) vs. All Other Reported Poly(arylene)s: The Strongest n-Dopable π-Conjugated Polymer Backbone

Poly(phenazine-2,7-diyl), synthesized via Ni(cod)₂-mediated dehalogenation polymerization of 2,7-dibromophenazine, exhibits a cathodic peak potential (Epc) of −1.46 V versus Ag|Ag⁺ in cyclic voltammetry [1]. This value is explicitly reported as 'the highest amongst reported reduction potentials of poly(arylene)s' [1], meaning the polymer is the most readily reduced (most electron-accepting) n-type π-conjugated poly(arylene) backbone documented at the time of publication. For context, poly(thianthrene-2,7-diyl)—the closest structural analogue containing sulfur in place of nitrogen—is also electrochemically active but does not reach this reduction potential [1]. The electron-accepting strength originates from the dual imine (–CH=N–) groups within each phenazine repeat unit, which collectively lower the LUMO energy of the polymer more effectively than single-imine or carbonyl-based poly(arylene) systems [1].

n-Type conjugated polymers electrochemical reduction potential organic semiconductor poly(arylene) benchmark

Isomer-Specific Synthesis: 2,7- vs. 2,8-Dibromophenazine Co-Production Ratio and Chromatographic Separability

The condensation of 4-bromo-o-phenylenediamine with 4-bromo-o-benzoquinone in ethanol with catalytic concentrated H₂SO₄ at 65 °C for 4 hours yields almost equal amounts of 2,7-dibromophenazine and 2,8-dibromophenazine [1]. The combined yield of both isomers totals 5.82 g (82.4% yield) [1]. The two regioisomers are separable by column chromatography (ethyl acetate/petroleum ether elution), and the patent explicitly employs the isolated 2,8-dibromophenazine for subsequent Suzuki coupling with naphthalene-2-boronic acid (93.8% yield) to produce OLED electron transport materials [1]. The 2,7-isomer possesses C₂h symmetry with bromine atoms para to each other across the central pyrazine ring, while the 2,8-isomer has C₂v symmetry—a difference that influences both the linearity of the resulting conjugated polymer backbone and the electronic coupling between repeat units.

regioisomer separation phenazine synthesis OLED electron transport materials positional isomer differentiation

Phenazine-CMP (IEP-27) vs. Anthraquinone-CMP (IEP-11): Electrolyte-Dependent Specific Capacity Retention and Cycle Life in Aqueous Batteries

Phenazine-based CMP IEP-27-SR (synthesized from 2,7-dibromophenazine and 1,3,5-triethynylbenzene via Sonogashira coupling) and anthraquinone-based CMP IEP-11 (synthesized from 2,6-dibromoanthraquinone) represent two leading n-type organic electrode platforms but operate optimally in mutually exclusive electrolyte regimes [1][2][3]. IEP-27-SR delivers 168 mAh/g at 2 C, retains 96 mAh/g at 60 C, and achieves 76% capacity retention over 28,800 cycles at 10 C in 1 M H₂SO₄ (acidic), a performance described as 'outperforming most of the reported organic electrodes in 1 M H₂SO₄' [2]. In contrast, IEP-11 achieves 150 mAh/g at 1 C, 75 mAh/g at 50 C, and 75% capacity retention over 22,730 cycles at 20 C specifically in 1 M KOH (alkaline) [3]. The phenazine-based IEP-27-SR also demonstrates exceptional areal capacities (>2 mAh/cm²) and low-temperature operation (< −10 °C) in acidic systems [1]. In aluminium-organic batteries using AlCl₃/EMIMCl ionic liquid electrolyte, IEP-27-SR delivers 116 mAh/g at 0.5 C with 77% capacity retention at 10 C and 75% retention after 3,440 cycles at 1 C [4].

conjugated microporous polymer organic electrode aqueous battery phenazine vs anthraquinone rate capability

Poly(phenazine-2,7-diyl) Solubility and Molecular Weight: Unsubstituted Backbone Limitations vs. Alkyl-Substituted Phenazine Polymers

Direct Yamamoto coupling polymerization of 2,7-dibromophenazine using Ni(cod)₂ produces poly(phenazine-2,7-diyl) with a number-average molecular weight (Mn) of 1,652 Da [1]. This polymer is soluble in DMF but insoluble in common organic solvents including toluene, chloroform, and tetrahydrofuran (THF) [1]. The limited solubility is attributed to the rigid, anthracene-like planar structure of the unsubstituted phenazine repeat unit [1]. In contrast, introducing four hexyl pendant groups onto the phenazine ring (via 1,4,6,9-tetrahexyl-2,7-diiodophenazine monomer) yields polymers 3a–c with Mn values up to 1×10⁴ Da (THF-soluble fraction) and full solubility in chloroform, THF, and toluene, enabling solution casting of free-standing films [2]. The unsubstituted polymer's DMF-only solubility restricts its processing to polar aprotic solvent-based fabrication methods.

conjugated polymer processability poly(phenazine-2,7-diyl) Yamamoto polymerization polymer molecular weight

Physicochemical Property Differentiation: Melting Point and Basicity (pKa) of 2,7-Dibromophenazine vs. Unsubstituted Phenazine

Dibromination at the 2,7-positions of phenazine produces substantial changes in key physicochemical properties relevant to purification, handling, and reactivity. 2,7-Dibromophenazine exhibits a melting point of 251–252 °C, representing an increase of approximately 75 °C over unsubstituted phenazine (mp 174–177 °C) [1]. The predicted pKa shifts from +1.20 (phenazine) to −0.85 ± 0.30 (2,7-dibromophenazine) [1], indicating that the electron-withdrawing bromine substituents convert the moderately basic phenazine core into a very weak base. This pKa shift has implications for acid-mediated purification, protonation-dependent electrochemistry, and the compound's behavior in acidic electrolyte environments. The predicted XLogP3 of 4.0 for 2,7-dibromophenazine (vs. 2.84 for phenazine) indicates significantly increased lipophilicity, which affects solubility partitioning during chromatographic purification [1].

melting point elevation pKa modulation halogenated phenazine thermal stability

High-Impact Application Scenarios for 2,7-Dibromophenazine Based on Quantitatively Validated Differentiation


Acidic Aqueous Organic Battery Anodes Requiring Ultra-Long Cycle Life (>25,000 Cycles)

For research groups and battery manufacturers developing proton-storage organic anode materials that must operate in 1 M H₂SO₄ or similarly acidic electrolytes, 2,7-dibromophenazine is the preferred monomer for synthesizing phenazine-based conjugated microporous polymers (IEP-27 family). IEP-27-SR delivers 168 mAh/g at 2 C with 76% capacity retention over 28,800 cycles at 10 C—a cycling stability that outperforms most reported organic electrodes in acidic media [1]. This application scenario is fundamentally differentiated from alkaline battery applications where 2,6-dibromoanthraquinone-derived CMPs (IEP-11) are more appropriate [2].

Synthesis of n-Type π-Conjugated Polymers with Industry-Leading Electron Affinity

Researchers targeting the strongest possible electron-accepting poly(arylene) backbone should prioritize 2,7-dibromophenazine as the monomer for Yamamoto or Suzuki dehalogenative polymerization. The resulting poly(phenazine-2,7-diyl) exhibits a cathodic reduction potential of −1.46 V vs Ag|Ag⁺—the highest among all reported poly(arylene) reduction potentials [3]. This makes it uniquely suited for n-type organic field-effect transistors (OFETs), organic thermoelectrics, and electron transport layers where facile n-doping at low electrochemical potentials is critical.

OLED Electron Transport Material Precursor Requiring Regioisomeric Purity

For OLED material developers synthesizing phenazine-based electron transport layers via Suzuki coupling, procuring regioisomerically pure 2,7-dibromophenazine (or its 2,8-isomer, depending on target geometry) is essential. As demonstrated in patent CN106554322B, the condensation synthesis co-produces approximately equal amounts of both isomers, which are then chromatographically separated before use in subsequent coupling steps that achieve >93% yield [4]. Specification of isomer identity on procurement documentation is mandatory to avoid receiving mixed-isomer material unsuitable for structure-defined OLED compounds.

Microporous Polymer Photocatalysts and Aluminium-Organic Battery Cathodes Leveraging High Surface Area Frameworks

Sonogashira cross-coupling of 2,7-dibromophenazine with 1,3,5-triethynylbenzene produces phenazine-CMPs with a BET specific surface area of 765 m²/g and mixed micro/mesoporosity [5]. This high surface area framework enables applications extending beyond aqueous batteries: the same polymer architecture (IEP-27 family) has been validated as an organic cathode in aluminium-organic batteries (116 mAh/g at 0.5 C, 3,440 cycles with 75% retention in AlCl₃/EMIMCl ionic liquid) [6] and as a photocatalyst support for solar-driven hydrogen production (4.1 mmol g⁻¹ h⁻¹ hydrogen evolution rate when loaded on TiO₂) [7]. Procurement of 2,7-dibromophenazine for CMP synthesis thus opens a multi-application research pathway across energy storage and photocatalysis.

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